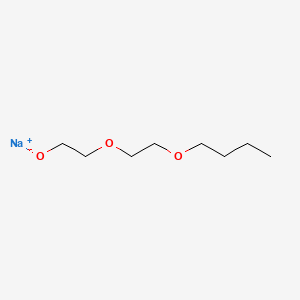

Sodium 2-(2-butoxyethoxy)ethanolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-(2-butoxyethoxy)ethanolate is an organic sodium salt with the molecular formula C8H17NaO3 and a molecular weight of 184.209 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Sodium 2-(2-butoxyethoxy)ethanolate can be synthesized through the reaction of 2-(2-butoxyethoxy)ethanol with sodium metal. The reaction typically involves dissolving sodium metal in anhydrous ethanol and then adding 2-(2-butoxyethoxy)ethanol to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazards .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully monitored. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product .

化学反应分析

Types of Reactions: Sodium 2-(2-butoxyethoxy)ethanolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylates.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve the use of polar solvents and elevated temperatures.

Major Products:

Oxidation: Carboxylates

Reduction: Alcohols

Substitution: Various substituted ethers

科学研究应用

Sodium 2-(2-butoxyethoxy)ethanolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

作用机制

The mechanism of action of sodium 2-(2-butoxyethoxy)ethanolate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

- Sodium ethoxide (C2H5ONa)

- Sodium methoxide (CH3ONa)

- Sodium tert-butoxide (C4H9ONa)

Comparison: Sodium 2-(2-butoxyethoxy)ethanolate is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain sodium alkoxides. This makes it particularly useful in reactions requiring specific steric and electronic effects .

生物活性

Sodium 2-(2-butoxyethoxy)ethanolate, a sodium salt of 2-butoxyethanol, is a compound of interest due to its various biological activities and potential applications in industrial and consumer products. This article provides a detailed overview of its biological activity, including toxicity profiles, metabolic pathways, and case studies.

- Chemical Formula : C₈H₁₇NaO₃

- CAS Number : 23677067

- Molecular Weight : 178.22 g/mol

Metabolism and Toxicokinetics

This compound is metabolized primarily to 2-butoxyacetic acid (BAA), which is responsible for most of its toxicological effects. The compound is well absorbed through inhalation, dermal contact, and oral routes. Once absorbed, it is widely distributed in the body and excreted mainly via urine within 24 hours .

Key Metabolic Pathways

- Absorption : Rapid absorption occurs through inhalation and skin contact.

- Distribution : The compound is distributed throughout various organs.

- Metabolism : Converted to BAA, which can cause hemolysis and other systemic effects.

- Excretion : Primarily excreted in urine as metabolites.

Hemolytic Effects

Research indicates that exposure to high doses of this compound can lead to hemolysis, characterized by the destruction of red blood cells. This effect has been observed in animal studies, with rats showing sensitivity at lower concentrations compared to humans .

| Species | NOAEL (ppm) | Observed Effects |

|---|---|---|

| Rats | 24.6 | Hemolysis, liver damage |

| Mice | Variable | Hemolysis |

| Humans | High doses | Minimal hemolytic effects |

Reproductive and Developmental Toxicity

Limited data suggest that this compound does not exhibit significant reproductive or developmental toxicity. In studies involving high doses (1000 mg/kg), no adverse reproductive effects were noted .

Skin and Eye Irritation

The compound has been shown to cause irritation upon dermal exposure. In animal testing (New Zealand White rabbits), it produced slight to moderate skin erythema and edema . Eye irritation was also noted at lower concentrations, emphasizing the need for caution during handling.

Case Studies

- Occupational Exposure : Workers exposed to cleaning products containing this compound reported symptoms such as headaches and eye irritation at concentrations around 100 ppm. However, no significant long-term health effects were documented under controlled exposure conditions .

- Acute Toxicity Incidents : In cases where individuals ingested large quantities of products containing this compound, symptoms included respiratory distress and metabolic acidosis due to hemolysis. Recovery was noted after medical intervention .

属性

CAS 编号 |

38321-18-5 |

|---|---|

分子式 |

C8H17NaO3 |

分子量 |

184.21 g/mol |

IUPAC 名称 |

sodium;2-(2-butoxyethoxy)ethanolate |

InChI |

InChI=1S/C8H17O3.Na/c1-2-3-5-10-7-8-11-6-4-9;/h2-8H2,1H3;/q-1;+1 |

InChI 键 |

KAJZHZHQGRIPIC-UHFFFAOYSA-N |

规范 SMILES |

CCCCOCCOCC[O-].[Na+] |

物理描述 |

Liquid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。